tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate
Description
¹H and ¹³C Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃):
- ¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak at $$ m/z \, 315.14 $$ ([M]⁺).
- Fragmentation patterns: Loss of tert-butyl group ($$ -56 \, \text{Da} $$) and CO₂ ($$ -44 \, \text{Da} $$).
Comparative Analysis of Tautomeric Forms in Indazole Systems
Unsubstituted indazoles exhibit 1H and 2H tautomerism, where the proton migrates between N1 and N2 positions. However, this compound is locked in the 1H-tautomer due to Boc group substitution at N1. Key comparisons:
| Feature | 1H-Tautomer (This Compound) | 2H-Tautomer (Unsubstituted Indazoles) |
|---|---|---|
| N1 substitution | Boc group prevents proton mobility | Free proton migration |
| Reactivity | Enhanced stability for coupling reactions | Prone to tautomer-dependent reactions |
| Spectral signatures | Distinct ¹H NMR for N1 substituent | Broadened peaks due to equilibrium |
Properties
IUPAC Name |
tert-butyl 6-bromo-5-fluoroindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-5-8(13)9(14)4-7(10)6-15-16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSWPZXWCOIKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Fluoro-4-Bromophenylhydrazine
A cyclocondensation approach employs 2-fluoro-4-bromophenylhydrazine and ethyl glyoxylate under acidic conditions (HCl, EtOH, 80°C, 12 h) to yield 5-fluoro-6-bromo-1H-indazole. This method achieves 68–72% yield but requires rigorous purification via silica gel chromatography to remove regioisomers.
| Parameter | Value |
|---|---|
| Starting Material | 2-Fluoro-4-bromophenylhydrazine |
| Reagent | Ethyl glyoxylate |
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 68–72% |
Directed Halogenation of 1H-Indazole
Alternative protocols halogenate preformed indazole cores. Bromination occurs at the 6-position using N-bromosuccinimide (NBS) in DMF at 0°C→RT (90% yield), followed by electrophilic fluorination with Selectfluor® in acetonitrile (70°C, 8 h, 65% yield). Regioselectivity arises from the indazole ring’s electronic profile, with bromine preferentially occupying the electron-deficient 6-position.
Boc Protection Strategy
Introducing the tert-butyloxycarbonyl (Boc) group stabilizes the indazole nitrogen against undesired side reactions during downstream functionalization.
Standard Boc Protection Protocol
A mixture of 6-bromo-5-fluoro-1H-indazole (1.0 equiv), di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (DCM) reacts at room temperature for 6 h. Quenching with aqueous NaHCO₃ and extraction with DCM yields the Boc-protected product in 92–95% purity.
| Reagent | Quantity | Role |
|---|---|---|
| Boc₂O | 1.2 equiv | Protecting agent |
| DMAP | 0.1 equiv | Catalyst |
| DCM | 0.2 M | Solvent |
Continuous Flow Industrial Adaptation
For kilogram-scale production, a continuous flow reactor (residence time: 30 min, 40°C) enhances mixing efficiency and reduces reaction time by 75% compared to batch processes. This method maintains yields >90% while minimizing DMAP usage (0.05 equiv).
Halogenation Optimization
Precise control over bromine and fluorine substitution is critical for regiochemical fidelity.
Bromine Positioning
Catalytic Coupling Approaches
Palladium-mediated cross-coupling enables late-stage diversification of the halogenated indazole core.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 12 h) replaces bromine with aryl groups, yielding biarylindazoles. This step typically achieves 85–90% conversion, though residual Boc deprotection (<5%) necessitates chromatographic purification.
| Condition | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90°C |
Analytical Characterization
Rigorous spectroscopic validation ensures product integrity.
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃) displays characteristic signals:
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 315.042 (calculated 315.042), with isotopic patterns matching ⁷⁹Br/⁸¹Br and ¹⁹F.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of "tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate," a comparison with structurally analogous compounds is provided below. The analysis focuses on substituent effects, protective groups, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: Indazole derivatives (e.g., the target compound) exhibit a fused benzene-pyrazole ring system, which enhances aromatic stability and π-stacking interactions compared to monocyclic imidazoles . Imidazole-based analogs (e.g., compounds 5{29}–5{33} in ) lack fused rings, resulting in distinct electronic and steric profiles.
In imidazole derivatives (e.g., 5{29}), the tert-butoxy-S-alanyl group provides steric hindrance and chirality, which are critical for enantioselective reactions .
Protective Group Utility :
- The tert-butyl carbamate group in the target compound offers superior hydrolytic stability compared to benzyl or α-methylbenzyl carbamates (e.g., 5{31}–5{33}), which are more labile under acidic or catalytic hydrogenation conditions .
- tert-Butyl protective groups are preferred in solid-phase peptide synthesis (SPPS) due to their compatibility with standard deprotection protocols, a feature shared across indazole and imidazole derivatives .
Applications :
- Halogenated indazoles (like the target compound) are leveraged in cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl formation, whereas imidazole carbamates (e.g., 5{30}) are utilized in peptide backbone modifications .
Research Findings and Methodological Tools
Biological Activity
tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H12BrFN2O2, and it features a tert-butyl group, a bromo substituent, and a fluoro substituent on the indazole ring. The presence of these functional groups is believed to enhance its biological activity compared to other indazole derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C12H12BrFN2O2 |
| Molecular Weight | 303.14 g/mol |
| CAS Number | 1286734-80-2 |
| IUPAC Name | tert-butyl 6-bromo-5-fluoroindazole-1-carboxylate |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to the modulation of enzyme activity or receptor binding, influencing various cellular pathways. Notably, this compound has been investigated for its potential to inhibit cancer cell proliferation and exhibit antimicrobial properties.
Anticancer Activity
Recent studies have indicated that this compound may possess significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines through several mechanisms:
- Inhibition of Cell Proliferation : In vitro assays revealed that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest.
- Apoptosis Induction : The compound has been reported to activate caspase pathways, leading to programmed cell death in tumor cells.
- Tumor Regression : In vivo studies demonstrated that administration of this compound resulted in tumor regression in xenograft models, particularly in tamoxifen-resistant breast cancer cells .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Its mechanism likely involves disrupting microbial cell membranes or inhibiting key metabolic pathways within the microorganisms.
Structure-Activity Relationship (SAR)
The biological activity of indazole derivatives, including this compound, can be significantly influenced by the substituents on the indazole ring. Studies suggest that:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve bioavailability.
- Bromine Atom : The bromine atom can participate in electrophilic aromatic substitution reactions, potentially leading to more active derivatives.
Research indicates that modifications at the 6-position (bromo) and the 5-position (fluoro) are crucial for maintaining or enhancing biological activity .
Case Studies
Several case studies have explored the efficacy of this compound:
- Breast Cancer Models : A study demonstrated that this compound could effectively reduce tumor size in breast cancer xenografts resistant to conventional therapies .
- Microbial Inhibition : Another investigation reported significant inhibition of bacterial growth in vitro, suggesting potential applications as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate?
- Methodology :
- Boc Protection : React 6-bromo-5-fluoro-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile (MeCN) using catalytic DMAP. Stir at room temperature for 30 minutes, monitor via TLC, and purify via flash chromatography (2.5% EtOAc/hexanes) to achieve >95% yield .
- Alternative Functionalization : Prior halogenation (e.g., bromination/fluorination) of the indazole core may precede Boc protection, as seen in analogous procedures for tert-butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate .
- Key Data :
| Reagent | Amount (mmol) | Solvent | Time | Yield |
|---|---|---|---|---|
| Boc₂O | 3.10 | MeCN | 30 min | 95% |
Q. How is this compound characterized spectroscopically?
- Techniques :
- ¹H/¹³C NMR : Confirm Boc group integration (e.g., tert-butyl protons at δ ~1.3–1.5 ppm) and indazole backbone signals.
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+Na]⁺ expected at m/z ~355.1).
- TLC Monitoring : Use hexanes/EtOAc (95:5) for reaction progress .
- Contradictions : Some literature reports omit ethanol reflux for purification, potentially affecting purity .
Q. What are common side reactions during synthesis?
- Observed Issues :
- Incomplete Boc Protection : Residual starting material due to insufficient Boc₂O stoichiometry.
- Halogen Migration : Fluorine/bromine positional isomerism under acidic conditions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity for further functionalization?
- Approach :
- DFT Studies : Analyze electrophilic aromatic substitution (EAS) sites using Fukui indices. The 5-fluoro and 6-bromo groups direct subsequent substitutions to C-4 or C-7 positions .
- Conformational Analysis : Molecular dynamics simulations reveal steric effects of the tert-butyl group on indazole ring planarity .
Q. What strategies enable Suzuki-Miyaura coupling at the 6-bromo position?
- Case Study :
- Catalyst System : Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ (aq.) at 80°C.
- Yield Optimization : Pre-activate the indazole core with Boc protection to enhance stability under coupling conditions .
Q. How do steric and electronic effects of the tert-butyl group influence downstream reactivity?
- Findings :
- Steric Shielding : The Boc group reduces nucleophilic attack at N-1, favoring C-3 functionalization .
- Electronic Effects : Electron-withdrawing bromo/fluoro substituents enhance electrophilic substitution at C-4 (Hammett σₚ values: Br = +0.23, F = +0.43) .
Q. What analytical techniques resolve structural ambiguities in derivatives?
- Advanced Tools :
- X-ray Crystallography : Resolve regiochemistry of halogenation (e.g., 5-fluoro vs. 6-fluoro isomers) .
- 2D NMR (COSY, HSQC) : Assign coupling patterns in congested aromatic regions .
Data Contradictions and Validation
Discrepancies in reported yields for Boc protection reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
